Synthesis and characterization of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
Synthesis and characterization of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
This guide provides a comprehensive overview of the synthesis, purification, and characterization of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a robust framework for their own investigations.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives form the structural core of nucleobases and a vast array of biologically active molecules. Their inherent drug-like properties have made them a focal point in the discovery of novel therapeutics. The title compound, [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid, combines the privileged pyrimidine scaffold with a thioacetic acid moiety, a common feature in molecules designed to interact with specific biological targets. The exploration of such compounds is driven by their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs[1][2]. The strategic incorporation of the sulfanylacetic acid group at the C2 position of the pyrimidine ring offers a versatile handle for further chemical modification and for probing interactions within biological systems.
Synthesis of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
The synthesis of the target compound is achieved through a straightforward and efficient S-alkylation of the readily available precursor, 4-hydroxy-6-methyl-2-mercaptopyrimidine, also known as 6-methyl-2-thiouracil[3]. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol group acts as the nucleophile.
Underlying Principles and Rationale for Experimental Choices
The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the thiol group in 4-hydroxy-6-methyl-2-mercaptopyrimidine, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of the haloacetic acid (in this case, bromoacetic acid is a suitable choice), leading to the formation of a new carbon-sulfur bond. The reaction is typically carried out in an aqueous or polar aprotic solvent to ensure the solubility of the reactants and facilitate the ionic reaction. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and the hydroxyl group on the pyrimidine ring, leading to the precipitation of the final product. A similar procedure has been successfully employed for the synthesis of related compounds[4].
Experimental Workflow Diagram
Caption: A schematic representation of the synthesis workflow for [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
4-Hydroxy-6-methyl-2-mercaptopyrimidine (CAS: 56-04-2)
-
Sodium hydroxide (NaOH)
-
2-Bromoacetic acid
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-6-methyl-2-mercaptopyrimidine (1 equivalent) and sodium hydroxide (1 equivalent) in distilled water. Stir until all solids have dissolved.
-
In a separate beaker, prepare a solution of 2-bromoacetic acid (1 equivalent) in distilled water.
-
Slowly add the 2-bromoacetic acid solution to the stirred solution of the pyrimidine derivative at room temperature.
-
Allow the reaction mixture to stir at room temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, carefully add dilute hydrochloric acid dropwise to the reaction mixture until the pH is approximately 4.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filtered precipitate with cold distilled water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product under vacuum to yield [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid as a solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following table summarizes the expected physicochemical and spectroscopic data for [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid.
| Parameter | Expected Value |
| Molecular Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.5-13.5 (s, 1H, COOH), 11.5-12.5 (s, 1H, OH/NH), 5.8-6.0 (s, 1H, pyrimidine-H), 3.8-4.0 (s, 2H, CH₂), 2.1-2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 170-172 (C=O, acid), 165-168 (C4-OH), 160-163 (C6), 158-160 (C2-S), 105-108 (C5), 35-38 (CH₂), 20-23 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1680-1710 (C=O), 1620-1650 (C=N, C=C), 1200-1300 (C-O) |
| Mass Spec. (ESI-MS) | m/z 201.03 [M+H]⁺, 199.01 [M-H]⁻ |
Potential Applications in Drug Development
The structural motifs present in [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid suggest several promising avenues for its application in drug discovery and development.
Rationale for Potential Biological Activity
-
Antimicrobial Activity: Pyrimidine-based compounds are known to exhibit a broad spectrum of antimicrobial activities. The synthesized molecule could potentially interfere with essential metabolic pathways in bacteria and fungi[5].
-
Anti-inflammatory Properties: The pyrimidine core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The title compound may exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.
-
Enzyme Inhibition: The thioacetic acid moiety can act as a coordinating group for metal ions in the active sites of metalloenzymes, or it can form hydrogen bonds with amino acid residues, leading to enzyme inhibition.
Logical Pathway for Further Investigation
Caption: A proposed pathway for the biological evaluation of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid. The provided characterization data serves as a benchmark for researchers working with this compound. The potential applications in drug development, stemming from the compound's unique structural features, warrant further investigation. The methodologies and insights presented here are intended to facilitate future research into this and related pyrimidine derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
- Synthesis of pyrimidine derivatives. (n.d.).
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). National Institutes of Health.
-
Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021, September 25). ResearchGate. Retrieved from [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021, November 17). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives. (1999, January). PubMed. Retrieved from [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
(4-Methylamino-6-morpholin-4-yl-[1][6][7]triazin-2-ylsulfanyl)-acetic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. (4-HYDROXY-6-METHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID [m.chemicalbook.com]
